N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features an indole core, a naphthalene moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . This process involves the reaction of aryl hydrazines with ketones to form indoles, which are then alkylated to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Naphthalene Derivatives: Compounds with a naphthalene moiety, such as naphthalene-2-carboxylic acid.
Sulfanyl Compounds: Compounds with a sulfanyl group, such as thiophenol.
Uniqueness
N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is unique due to its combination of functional groups and structural features. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of both indole and naphthalene moieties may enhance its binding affinity to certain biological targets, while the sulfanyl group may contribute to its reactivity and stability.
Properties
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClFN2OS/c29-24-9-5-10-25(30)23(24)18-34-27-17-32(26-11-4-3-8-22(26)27)15-14-31-28(33)21-13-12-19-6-1-2-7-20(19)16-21/h1-13,16-17H,14-15,18H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDRLCNOGLLIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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